

NMS-P515: A Technical Guide to a Stereospecific PARP1 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NMS-P515 is a potent, orally active, and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[1][2][3] As a member of the isoindolinone carboxamide chemical class, NMS-P515 has demonstrated significant preclinical anti-tumor activity, positioning it as a compound of interest for further oncological research and development.[2][4] This technical guide provides a comprehensive overview of NMS-P515, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **NMS-P515**, facilitating a clear comparison of its biochemical and cellular activities, as well as its pharmacokinetic properties.

Table 1: Biochemical and Cellular Activity of NMS-P515



| Parameter | Value | Cell Line | Reference |
|----------------------|---------|-----------|-----------|
| Biochemical Activity | | | |
| PARP1 Kd | 16 nM | - | [1][2] |
| PARP2 KD | > 10 μM | - | [2] |
| PARP3 KD | > 10 μM | - | [2] |
| TNKS1 KD | > 10 μM | - | [2] |
| Cellular Activity | | | |
| PARP1 IC50 | 27 nM | HeLa | [1][3] |

Table 2: In Vivo Efficacy of NMS-P515 in Capan-1 Xenograft Model

| Treatment Group | Dosage & Administration | Maximal Tumor Growth Inhibition | Maximum Body Weight Loss | Reference |
|---------------------------|--|---------------------------------------|--------------------------------|-----------|
| NMS-P515 (monotherapy) | 80 mg/kg, oral, once daily for 12 days | 48% | 6% | [2][4] |

Mechanism of Action and Signaling Pathways

PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Upon detection of a DNA SSB, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

NMS-P515 exerts its therapeutic effect through a mechanism known as "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (defective homologous recombination), the inhibition of PARP1 by **NMS-P515** leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted

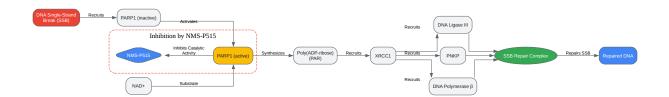


into toxic double-strand breaks (DSBs). In the absence of a functional homologous recombination pathway to repair these DSBs, the cell undergoes apoptosis.

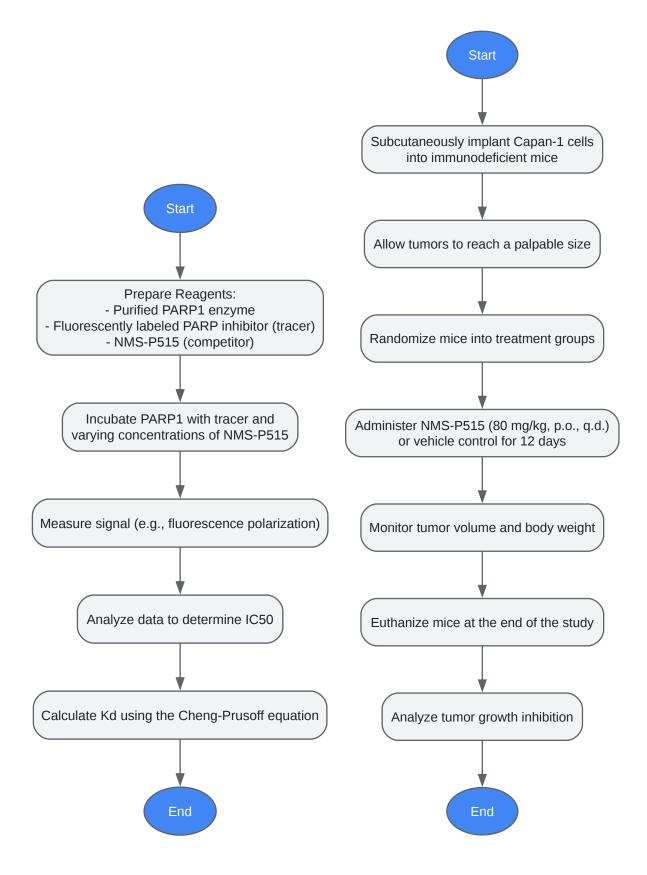
The stereospecificity of **NMS-P515** is a key feature, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[2] This is attributed to the specific interactions of the isoindolinone core within the nicotinamide binding pocket of PARP1.[2]

PARP1 Signaling Pathway in DNA Single-Strand Break Repair









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